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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different esomeprazole

salts, focusing on the available data for esomeprazole magnesium and esomeprazole

strontium. Esomeprazole, the S-isomer of omeprazole, is a widely used proton pump inhibitor

(PPI) for the treatment of acid-related disorders. While esomeprazole magnesium is the most

common salt formulation, other salts such as sodium and strontium have been developed.

Understanding the bioequivalence of these different salt forms is crucial for generic drug

development, regulatory submissions, and clinical practice.

Executive Summary
Bioequivalence studies are essential to ensure that generic versions of a drug are

therapeutically equivalent to the innovator product. For esomeprazole, the key pharmacokinetic

parameters used to determine bioequivalence are the area under the plasma concentration-

time curve (AUC) and the maximum plasma concentration (Cmax). The acceptance criteria for

bioequivalence are typically that the 90% confidence interval (CI) of the geometric mean ratio

of these parameters for the test and reference products falls within the range of 80.00% to

125.00%.

This guide summarizes the available data from a key bioequivalence study comparing

esomeprazole strontium to the reference product, Nexium® (esomeprazole magnesium). The
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data demonstrates that esomeprazole strontium is bioequivalent to esomeprazole magnesium

under fasting conditions.

Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters from a bioequivalence

study comparing a 40 mg delayed-release capsule of esomeprazole strontium (test product) to

a 40 mg delayed-release capsule of Nexium® (esomeprazole magnesium) (reference product)

in healthy adult volunteers under fasting conditions.[1]

Pharmacokinetic
Parameter

Test Product
(Esomeprazole
Strontium 40 mg)

Reference Product
(Esomeprazole
Magnesium 40 mg)

Geometric Mean
Ratio (90% CI)

Cmax (ng/mL) 1155.58 ± 429.78 1168.96 ± 343.63
98.86% (93.53% -

104.51%)

AUC0-t (ngh/mL) 2389.09 ± 1071.39 2320.33 ± 979.04
102.96% (98.24% -

107.91%)

AUC0-∞ (ngh/mL) 2417.84 ± 1081.84 2343.05 ± 984.35
103.19% (98.43% -

108.19%)

Data presented as Mean ± Standard Deviation. The 90% Confidence Intervals for the

geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ are all within the acceptable range of

80.00-125.00%, establishing bioequivalence between the two salt forms under fasting

conditions.[1]

Experimental Protocols
The methodologies for bioequivalence studies of esomeprazole salts are guided by regulatory

agencies such as the U.S. Food and Drug Administration (FDA).[2][3][4] The following is a

typical experimental protocol based on these guidelines and published studies.

Study Design:

A typical bioequivalence study for esomeprazole is a single-dose, randomized, open-label, two-

period, two-sequence, crossover study.[2][3][4][5] Studies are generally conducted under both
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fasting and fed conditions to assess the effect of food on drug absorption.[2][3][4]

Study Population:

Healthy male and non-pregnant, non-lactating female subjects are typically enrolled.[2][3][4]

The number of subjects is determined by statistical power calculations to ensure the ability to

detect potential differences between formulations.

Drug Administration:

A single oral dose of the test product (e.g., esomeprazole strontium) and the reference product

(e.g., esomeprazole magnesium) is administered with a standardized volume of water after an

overnight fast of at least 10 hours.[1] For fed studies, the drug is administered after a

standardized high-fat, high-calorie breakfast. There is a washout period of at least 7 days

between the two treatment periods.[5]

Blood Sampling:

Blood samples are collected at predetermined time points before and after drug administration

(e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, and 12 hours post-dose). Plasma is separated and

stored frozen until analysis.

Analytical Method:

The concentration of esomeprazole in plasma samples is determined using a validated high-

performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.

[5] This method provides the necessary sensitivity and selectivity for accurate quantification.

Pharmacokinetic and Statistical Analysis:

Pharmacokinetic parameters, including Cmax, Tmax, AUC0-t (Area Under the Curve from time

0 to the last measurable concentration), and AUC0-∞ (Area Under the Curve from time 0 to

infinity), are calculated from the plasma concentration-time data using non-compartmental

methods. Statistical analysis is performed on the log-transformed Cmax, AUC0-t, and AUC0-∞

data. The 90% confidence intervals for the ratio of the geometric means of the test and

reference products are calculated to determine if they fall within the bioequivalence acceptance

range of 80.00% to 125.00%.
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Experimental Workflow
The following diagram illustrates the typical workflow of a bioequivalence study for

esomeprazole salts.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10775878?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Planning & Preparation

Clinical Phase

Analytical Phase

Data Analysis & Reporting

Protocol Development & IRB/IEC Approval

Subject Recruitment & Screening

Period 1: Dosing (Test or Reference)

Blood Sampling

Washout Period

Sample Analysis (LC-MS/MS)

Period 2: Dosing (Crossover)

Blood Sampling

Pharmacokinetic Analysis

Statistical Analysis (BE Assessment)

Final Study Report

Click to download full resolution via product page

Caption: Workflow of a typical two-way crossover bioequivalence study.
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Conclusion
The available data from a head-to-head bioequivalence study demonstrates that esomeprazole

strontium is bioequivalent to esomeprazole magnesium in terms of the rate and extent of

absorption under fasting conditions.[1] This indicates that these two salt forms can be

considered therapeutically equivalent. While data for other salts like esomeprazole sodium is

not as readily available in the form of direct comparative bioequivalence studies, the

established regulatory pathways and methodologies described in this guide provide a clear

framework for their evaluation. For researchers and drug development professionals,

adherence to these rigorous experimental protocols is paramount in establishing the

bioequivalence of new esomeprazole salt formulations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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